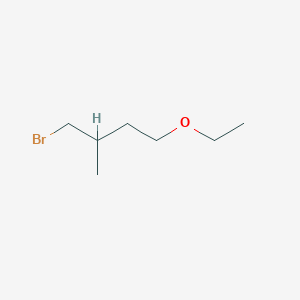

1-Bromo-4-ethoxy-2-methylbutane

Description

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-4-ethoxy-2-methylbutane |

InChI |

InChI=1S/C7H15BrO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |

InChI Key |

PIEFJHTXAGTGMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 4-ethoxy-2-methylbutanol with hydrobromic acid (HBr) under acidic conditions. The reaction proceeds via the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 4-ethoxy-2-methyl-1-butene.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Products such as 4-ethoxy-2-methylbutanol, 4-ethoxy-2-methylbutanenitrile, or 4-ethoxy-2-methylbutylamine.

Elimination Reactions: 4-Ethoxy-2-methyl-1-butene.

Oxidation: 4-Ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.

Scientific Research Applications

1-Bromo-4-ethoxy-2-methylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers. It serves as a substrate for investigating the mechanisms of enzymatic transformations.

Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.

Industry: In the chemical industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-methylbutane depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Elimination Reactions: The compound undergoes a β-elimination (E2) mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Oxidation: The ethoxy group is oxidized through a series of electron transfer steps, resulting in the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aliphatic Bromoethers: Ethyl 4-Bromo-butanoate

Ethyl 4-bromo-butanoate () shares a brominated aliphatic chain but replaces the ethoxy and methyl groups with an ester (-COOEt). Key differences include:

- Reactivity : The ester group increases electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution, whereas 1-bromo-4-ethoxy-2-methylbutane’s ether group is less reactive, prioritizing SN2 reactions at the brominated carbon .

Aromatic Bromoethers: 4-Bromo-2-ethoxy-1-methylbenzene

4-Bromo-2-ethoxy-1-methylbenzene () features a bromine atom, ethoxy group, and methyl substituent on a benzene ring. Comparisons highlight:

- Electronic Effects : The aromatic ring delocalizes electron density, reducing bromine’s leaving-group ability compared to the aliphatic chain in this compound. This makes aromatic bromides less reactive in SN2 reactions .

- Applications : Aromatic bromoethers are often used in pharmaceuticals or agrochemicals, while aliphatic variants like the target compound serve as flexible alkylating agents in polymer or surfactant synthesis .

Bromoesters vs. Bromoethers: 2-Bromo-4′-methoxyacetophenone

2-Bromo-4′-methoxyacetophenone () is an aromatic bromoketone with a methoxy group. Contrasts include:

- Functional Group Chemistry : The ketone group enables condensation reactions, whereas the ether in this compound offers stability under basic conditions. Bromine in both compounds acts as a leaving group but with differing activation energies due to adjacent substituents .

Influence of Branching: 4-Bromo-2-methylbutanoic Acid

4-Bromo-2-methylbutanoic acid () shares the methyl-branched, brominated aliphatic chain but terminates in a carboxylic acid. Key distinctions:

- Acidity : The carboxylic acid group (pKa ~4.8) allows deprotonation for nucleophilic reactions, while the target compound’s ether group remains inert under similar conditions.

- Synthetic Utility : The acid is a precursor for esters or amides, whereas this compound is tailored for ether linkages or cross-coupling reactions .

Research Findings and Data Tables

Table 1: Structural and Reactivity Comparison

*Calculated based on atomic masses.

Key Findings:

Solubility: Aliphatic bromoethers generally exhibit higher solubility in nonpolar solvents than aromatic counterparts due to reduced π-π interactions .

Thermal Stability : Ether linkages in the target compound enhance stability under basic conditions relative to esters or acids, which may hydrolyze .

Biological Activity

1-Bromo-4-ethoxy-2-methylbutane (C7H15BrO) is an organic compound categorized as a halogenated ether. Its structure includes a bromine atom, an ethoxy group, and a methyl group attached to a butane backbone, making it of interest in various chemical and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through several methods, including the reaction of 4-ethoxy-2-methylbutanol with hydrobromic acid (HBr). This substitution reaction replaces the hydroxyl group with a bromine atom, yielding the desired compound. The synthesis can also be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives with potential biological activities.

- Elimination Reactions : Under basic conditions, this compound can undergo elimination reactions to form alkenes, which may exhibit distinct biological properties.

- Oxidation : The ethoxy group can be oxidized to form aldehydes or carboxylic acids, potentially leading to compounds with enhanced biological activity.

Biological Applications and Case Studies

Research has indicated that derivatives of this compound may possess significant biological activities. Below are some notable findings:

Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated ethers, including compounds similar to this compound. Results showed that certain derivatives exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Enzyme Interaction Studies

Another research focused on enzyme-catalyzed reactions involving halogenated ethers. This compound was used as a substrate in assays to study its interaction with specific enzymes. The findings suggested that this compound could serve as a useful model for investigating the mechanisms by which halogenated ethers are metabolized by enzymes, potentially leading to insights into their biological effects.

Potential in Drug Development

While not directly used as a pharmaceutical agent, this compound has been explored as a precursor in the synthesis of bioactive compounds. Its derivatives are being studied for potential applications in drug development, particularly in creating compounds that target specific biochemical pathways related to disease processes .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-methylbutane | Lacks ethoxy group | Less reactive in nucleophilic substitutions |

| 1-Bromo-4-methoxy-2-methylbutane | Contains methoxy instead of ethoxy | Different reactivity and potential activity |

| 1-Chloro-4-ethoxy-2-methylbutane | Chlorine instead of bromine | Varies in reactivity; potential toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.